



Application Note: UPLC Method for Simultaneous Estimation of Azilsartan and Chlorthalidone

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Compound of Interest		
Compound Name:	Azilsartan Medoxomil	
Cat. No.:	B000978	Get Quote

INTRODUCTION: This application note details a precise, accurate, and rapid Ultra-Performance Liquid Chromatography (UPLC) method for the simultaneous estimation of two antihypertensive agents, azilsartan and chlorthalidone, in bulk and pharmaceutical dosage forms. Azilsartan is an angiotensin II receptor blocker, and chlorthalidone is a thiazide-like diuretic. Their combination provides a potent therapeutic option for managing hypertension. The developed isocratic UPLC method is stability-indicating and offers significant advantages in terms of speed, resolution, and solvent consumption compared to traditional HPLC methods.

Experimental ProtocolInstrumentation and Chromatographic Conditions

A UPLC system equipped with a photodiode array (PDA) detector is recommended for this analysis. The specific instrument parameters are outlined in Table 1.

Table 1: UPLC Chromatographic Conditions



Parameter	Recommended Condition
Instrument	UPLC System with PDA Detector
Column	C18 Column (e.g., 2.2 μm, 4.6 x 50 mm)
Mobile Phase	Acetonitrile and 0.1% Formic Acid in Water (50:50 v/v)
Flow Rate	0.4 mL/min
Injection Volume	2 μL
Column Temperature	30°C
Detection Wavelength	254 nm
Run Time	5 minutes

Preparation of Solutions

- 1.2.1. Mobile Phase Preparation: Mix acetonitrile and 0.1% formic acid in water in a 50:50 (v/v) ratio. Filter the solution through a 0.22 μ m membrane filter and degas prior to use.
- 1.2.2. Standard Stock Solution Preparation:
- Azilsartan Stock (1000 µg/mL): Accurately weigh 25 mg of azilsartan reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Chlorthalidone Stock (1000 μg/mL): Accurately weigh 25 mg of chlorthalidone reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- 1.2.3. Working Standard Solution Preparation: Prepare a mixed working standard solution by pipetting appropriate volumes of the stock solutions into a volumetric flask and diluting with the mobile phase to achieve a final concentration of 80 μ g/mL for azilsartan and 25 μ g/mL for chlorthalidone.
- 1.2.4. Sample Preparation (from Tablets):



- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a quantity of the powder equivalent to 40 mg of azilsartan and 12.5 mg of chlorthalidone and transfer it to a 50 mL volumetric flask.
- Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredients.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 μm syringe filter, discarding the first few mL of the filtrate.
- The resulting solution will have a nominal concentration of 800 μ g/mL of azilsartan and 250 μ g/mL of chlorthalidone.
- Further dilute 1 mL of this solution to 10 mL with the mobile phase to obtain a final concentration of 80 μg/mL of azilsartan and 25 μg/mL of chlorthalidone.

Method Validation Summary

The UPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

System Suitability

System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis. The results are presented in Table 2.

Table 2: System Suitability Parameters

Parameter	Azilsartan	Chlorthalidone	Acceptance Criteria
Retention Time (min)	~1.8	~1.1	-
Theoretical Plates	> 2000	> 2000	> 2000
Tailing Factor	< 1.5	< 1.5	< 2.0
Resolution	-	> 2.0	> 2.0



Linearity

The linearity of the method was established by analyzing a series of dilutions of the mixed standard solution. The calibration curves were linear over the concentration ranges specified in Table 3.

Table 3: Linearity Data

Analyte	Linearity Range (μg/mL)	Correlation Coefficient (r²)
Azilsartan	20 - 120	> 0.999
Chlorthalidone	6.25 - 37.5	> 0.999

Accuracy (Recovery)

The accuracy of the method was determined by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The results are summarized in Table 4.

Table 4: Accuracy (Recovery) Data

Analyte	Spiked Level	Mean Recovery (%)	% RSD
Azilsartan	80%	99.8	< 2.0
100%	100.1	< 2.0	
120%	99.5	< 2.0	-
Chlorthalidone	80%	100.2	< 2.0
100%	99.7	< 2.0	_
120%	100.5	< 2.0	

Precision

The precision of the method was evaluated by analyzing six replicate injections of the working standard solution on the same day (intra-day precision) and on three different days (inter-day



precision). The results are presented in Table 5.

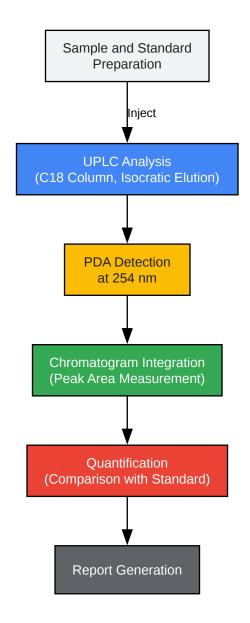
Table 5: Precision Data

Analyte	Intra-day Precision (% RSD)	Inter-day Precision (% RSD)
Azilsartan	< 1.0	< 1.5
Chlorthalidone	< 1.0	< 1.5

Experimental Workflow and Data Analysis

The overall workflow for the simultaneous estimation of azilsartan and chlorthalidone is depicted in the following diagram.





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Caption: UPLC workflow for azilsartan and chlorthalidone analysis.

Conclusion

The described UPLC method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of azilsartan and chlorthalidone. The method is validated to be linear, accurate, and precise, making it suitable for routine quality control analysis of these drugs in their combined pharmaceutical dosage forms. The stability-indicating nature of the assay also allows for its use in stability studies.







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